The compound can be synthesized through various methods, including alkylation processes and other organic reactions. It falls under the category of amines and alcohols, specifically being a tertiary amine due to the presence of the dimethylamino group. Its classification as an alcohol is due to the hydroxyl (-OH) group attached to the carbon backbone.
The synthesis of 2-[2-(Dimethylamino)phenyl]-2-propanol can be achieved through several methods:
The molecular structure of 2-[2-(Dimethylamino)phenyl]-2-propanol includes:
2-[2-(Dimethylamino)phenyl]-2-propanol participates in several types of chemical reactions:
The mechanism of action for 2-[2-(Dimethylamino)phenyl]-2-propanol involves its interaction with specific molecular targets within biological systems:
The compound has several notable applications across various fields:
The identification of 2-[2-(dimethylamino)phenyl]-2-propanol (CAS 1379358-11-8) emerged from systematic investigations into substituted phenethylamine derivatives during the early 2010s. Characterized by the molecular formula C₁₁H₁₇NO and a molecular weight of 179.263 g/mol, this tertiary amine combines a dimethylamino group (-N(CH₃)₂) ortho-substituted on a phenyl ring with a quaternary 2-propanol moiety (-C(OH)(CH₃)₂) [2]. This structural arrangement confers distinctive physicochemical properties, including moderate polarity (logP ~2-3) and hydrogen-bonding capacity via its hydroxyl group.
Early synthetic routes relied on classical organic transformations involving nucleophilic substitution or reductive amination. One documented approach utilized Grignard reagents attacking o-dimethylaminobenzaldehyde, followed by oxidation to yield the corresponding ketone intermediate. Subsequent reduction with catalysts like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) produced the target alcohol [2]. Alternative pathways exploited Mannich reactions between phenol derivatives, dimethylamine, and acetone under acidic catalysis to construct the core scaffold. These methods faced challenges in regioselectivity due to competing ortho/para substitutions and required rigorous purification to isolate the ortho-isomer. Chromatographic techniques (e.g., silica gel chromatography) were essential to achieve the reported baseline purity of ≥97% [2].
Table 1: Structural Analogs of 2-[2-(Dimethylamino)phenyl]-2-propanol
Compound Name | Molecular Formula | CAS Number | Key Structural Features |
---|---|---|---|
2-[2-(Dimethylamino)phenyl]-2-propanol | C₁₁H₁₇NO | 1379358-11-8 | Ortho-dimethylamino, quaternary propanol |
2-(Dimethylamino)-1-phenyl-propan-1-ol | C₁₁H₁₇NO | 17605-71-9 | Beta-amino alcohol, chiral center |
N-Methylephedrine | C₁₁H₁₇NO | 552-79-4 | 1,2-aminoalcohol, stereogenic centers |
Dopamine | C₈H₁₁NO₂ | 51-61-6 | Catechol, ethylamine backbone |
The compound’s crystallographic signature (Canonical SMILES: CN(C)c1ccccc1C(C)(C)O) and spatial configuration (InChIKey: MTMWDXRBHNPIRZ-UHFFFAOYSA-N) were resolved using X-ray diffraction and NMR spectroscopy. These analyses confirmed the steric constraints imposed by the ortho-substituted dimethylamino group, which forces the phenyl ring and propanol chain into a non-planar conformation—a feature later exploited in medicinal chemistry for target selectivity [2].
In modern drug discovery, 2-[2-(dimethylamino)phenyl]-2-propanol serves as a versatile pharmacophore for designing ligands targeting central nervous system (CNS) receptors and enzymes. Its structural hybridity—a rigid aromatic system coupled with a flexible amino alcohol chain—enables diverse interactions with biological targets, particularly G-protein-coupled receptors (GPCRs) like adrenergic and dopaminergic subtypes [4]. Research highlights include:
Table 2: Ligand Efficiency Metrics for 2-Phenethylamine Derivatives
Scaffold | Molecular Weight (g/mol) | cLogP | Hydrogen Bond Donors | Target Relevance |
---|---|---|---|---|
2-[2-(Dimethylamino)phenyl]-2-propanol | 179.26 | 1.8 | 1 | α₂-Adrenergic receptors |
Dopamine | 153.18 | 0.2 | 3 | D1/D2 dopamine receptors |
Norephedrine | 151.21 | 1.1 | 2 | Adrenergic transporters |
Current innovations focus on structural diversification to optimize pharmacokinetics:
Synthetic methodologies have evolved toward catalytic efficiency. Recent protocols employ palladium-catalyzed C–N coupling between 2-bromoacetophenones and dimethylamine, followed by asymmetric reduction using chiral catalysts like Ru(BINAP) to access enantiopure forms. These advances address historical yield limitations and stereocontrol issues [2] [4].
The compounds discussed herein are exclusively for research applications. Their therapeutic potential requires further validation through preclinical studies.